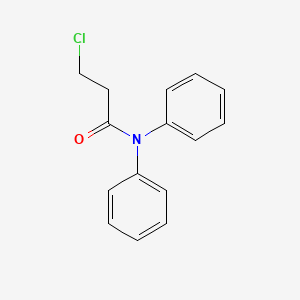

3-chloro-N,N-diphenylpropanamide

Description

Significance of Amide Functional Groups in Modern Organic Synthesis

Amide functional groups are of paramount importance in the field of organic chemistry, serving as a cornerstone for a vast array of synthetic and biological molecules. fiveable.mechemistrytalk.org An amide is characterized by a carbonyl group bonded to a nitrogen atom. solubilityofthings.com This structure is fundamental to the formation of peptides and proteins, where amino acids are linked via peptide bonds, a type of amide linkage. organicchemexplained.com

The stability of the amide bond is a key feature, making it a reliable component in the synthesis of complex molecules and polymers like nylon and Kevlar. chemistrytalk.orgsolubilityofthings.com This stability arises from resonance, which delocalizes the lone pair of electrons from the nitrogen atom with the carbonyl group. In drug design, amides are ubiquitous due to their ability to form stable bonds and participate in hydrogen bonding, which can influence a drug's bioavailability and potency. numberanalytics.com The versatility of amides allows them to be used as intermediates in the production of more complex molecules and in various chemical reactions, including hydrolysis and condensation processes. solubilityofthings.com

Overview of Halogenated Aliphatic Amides in Chemical Research

Halogenated aliphatic amides are a class of organic compounds that feature one or more halogen atoms attached to an aliphatic carbon chain that also contains an amide group. These compounds are significant in chemical research due to their unique reactivity, which is influenced by the presence of the electron-withdrawing halogen atom. The carbon-halogen bond can be a site for nucleophilic substitution reactions, making these compounds valuable as chemical intermediates. iloencyclopaedia.org

Research into α-haloamides, where the halogen is on the carbon adjacent to the carbonyl group, has shown their potential as versatile synthons in organic synthesis. nih.gov The reactivity of these compounds allows for their use in the synthesis of various other molecules, including α-amino amides, which are building blocks for different heterocycles. nih.gov The methods for synthesizing halogenated amides often involve the reaction of an amine with a halogenated acyl halide or through the halogenation of an amide precursor. nih.govnih.gov The study of these compounds is crucial for developing new synthetic methodologies and for understanding the mechanisms of their reactions. nih.gov

Scope and Research Focus on 3-Chloro-N,N-diphenylpropanamide and Analogous Structures

Research on this compound and its analogs primarily focuses on their synthesis and utility as intermediates in the creation of other organic compounds. For instance, the related compound 3-chloro-N-phenylpropanamide is noted for its role as a chemical intermediate in the synthesis of pesticides, dyes, and pharmaceuticals. The synthesis of such compounds can be achieved through various methods, including the reaction of an appropriate amine with a chlorinated acyl chloride. chemicalbook.com

The chemical properties of these compounds, such as their melting points, boiling points, and solubility, are important for their application in synthesis. The presence of the chlorine atom provides a reactive site for further chemical transformations. For example, intramolecular reactions of similar chlorinated amides can lead to the formation of heterocyclic compounds, a common motif in medicinal chemistry. chemistrytalk.org The diphenylamino group in this compound influences its steric and electronic properties, which in turn affect its reactivity and potential applications. The investigation of analogous structures, such as those with different N-substituents or different halogen atoms, helps to build a broader understanding of the structure-activity relationships within this class of molecules.

Interactive Data Table of Compound Properties

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound | C₁₅H₁₄ClNO | 259.73 | Not readily available |

| 3-chloro-N-phenylpropanamide | C₉H₁₀ClNO | 183.63 | 3460-04-6 |

| 3-chloro-N,N-dimethylpropanamide | C₅H₁₀ClNO | 135.59 | 17268-49-4 |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,N-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-12-11-15(18)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSJRNOPOVKTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391533 | |

| Record name | 3-chloro-N,N-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26064-89-1 | |

| Record name | 3-chloro-N,N-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 3 Chloro N,n Diphenylpropanamide

Mechanistic Pathways of Nucleophilic Substitution at the Chloro-Position

The primary electrophilic site in 3-chloro-N,N-diphenylpropanamide is the carbon atom bonded to the chlorine. This C-Cl bond is susceptible to nucleophilic attack, leading to either intramolecular or intermolecular substitution products.

In haloamides, the amide functionality can act as an internal nucleophile, attacking the electrophilic carbon bearing the halogen. For this compound, this can lead to the formation of a four-membered ring, a β-lactam. The formation of β-lactams via intramolecular cyclization is a well-established synthetic strategy. researchgate.net This process typically involves treating the 3-chloropropionamide (B146405) substrate with a base to deprotonate the amide nitrogen (if a proton is present) or to facilitate the cyclization.

In a related system, the reductive cleavage of the carbon-chlorine bond in 2-chloro-N,N-diphenylbenzamide results in an aryl radical that is captured by the neighboring N-phenyl group, leading to the formation of N-phenylphenanthridone. rsc.org While the starting material and mechanism (radical vs. nucleophilic substitution) are different, it demonstrates the potential for the diphenylamide moiety to participate in intramolecular ring-forming reactions.

The synthesis of β-lactams can be influenced by various reaction conditions, which often determine the stereochemical outcome (cis/trans isomerism) of the product.

Table 1: Selected Conditions for β-Lactam Synthesis via Cycloaddition (Illustrative Examples) This table presents data for the Staudinger cycloaddition, a common method for β-lactam synthesis, illustrating the impact of reaction conditions on product formation.

| Experiment | Reaction Condition | Solvent | Base | Temperature (°C) | Product Ratio (cis:trans) | Reference |

| 1 | Microwave Irradiation (4 min) | Benzene | N-methylmorpholine (NMM) | 45-50 | 70:30 | encyclopedia.pub |

| 2 | Microwave Irradiation (5 min) | Chlorobenzene | NMM | 95-100 | 5-10 : 90-95 | encyclopedia.pub |

| 3 | Microwave Irradiation (solvent-free) | None | NMM | 95-100 | 5-10 : 90-95 | encyclopedia.pub |

| 4 | One-pot, Microwave Irradiation (2 min) | Chlorobenzene | NMM | Not specified | trans only | encyclopedia.pub |

The chlorine atom in this compound can be readily displaced by a variety of external nucleophiles. These reactions typically proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For instance, α-chloroamides are known to be versatile building blocks where the chlorine can be substituted to give α-hydroxy, α-amino, or α-mercapto acids. researchgate.net By analogy, the 3-chloro position of the title compound is expected to react with nucleophiles such as amines, alkoxides, and thiolates to yield the corresponding substituted products.

Elucidation of Amide Bond Reactivity and Transformations

The amide bond, while generally stable, can participate in a range of chemical transformations, particularly when facilitated by transition metal catalysts. The N,N-diphenylamide moiety offers unique steric and electronic properties that can influence these reactions.

While specific examples for this compound are not prevalent, related systems show that amide groups can direct C-H activation and subsequent annulation. Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry for forming C-N bonds. nih.govnih.gov In some transformations, a palladium catalyst can facilitate the coupling of an amine with an aryl halide. nih.gov A related process involves the reductive arylation of nitroarenes with chloroarenes, where a palladium complex catalyzes the dual N-arylation of azoarenes formed in situ, ultimately yielding diarylamines. nih.gov This highlights the capability of palladium catalysts to mediate complex C-N bond-forming cascades that could be conceptually applied to the functionalization of the N-phenyl groups in this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for synthesizing complex molecules. nih.govresearchgate.net The N-aryl groups of the diphenylamide could potentially be synthesized or further functionalized using these methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a primary method for preparing arylated amines and is widely used in medicinal chemistry. nih.gov

In a different context, palladium catalysts have been used for the regiodivergent alkenylamination of terminal dienes, where an amine and an alkenyl triflate are coupled. researchgate.net The choice of ligand on the palladium catalyst was shown to control the regioselectivity of the addition.

Table 2: Palladium-Catalyzed Reductive Arylation of Nitroarenes with Aryl Chlorides This table showcases the scope of a palladium-catalyzed reaction that forms diarylamines, a structure related to the N,N-diphenylamide moiety.

| Nitroarene | Aryl Chloride | Catalyst System | Yield (%) | Reference |

| Nitrobenzene | 4-Chlorotoluene | 10 mol% Pd(OAc)₂, 10 mol% BrettPhos | 85 | nih.gov |

| 1-Fluoro-4-nitrobenzene | Chlorobenzene | 10 mol% Pd(OAc)₂, 10 mol% BrettPhos | 91 | nih.gov |

| 1-Nitro-4-(trifluoromethyl)benzene | 4-Chloro-N,N-dimethylaniline | 10 mol% Pd(OAc)₂, 10 mol% BrettPhos | 88 | nih.gov |

| 2-Nitropyridine | 4-Chlorobenzonitrile | 10 mol% Pd(OAc)₂, 10 mol% BrettPhos | 75 | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. bohrium.com For 3-chloro-N,N-diphenylpropanamide, this analysis reveals insights into its electron distribution and how it interacts with its environment.

The UV-Vis spectrum of an organic compound is characterized by absorption bands corresponding to electronic transitions, such as π→π* and n→π*. The position of the maximum absorption wavelength (λmax) can be influenced by the solvent's polarity, a phenomenon known as solvatochromism. bohrium.com This effect arises from differential solvation of the molecule's ground and excited states. researchgate.net

When the polarity of the solvent is increased, a shift in the absorption maximum can be observed.

Bathochromic Shift (Red Shift): A shift to a longer wavelength, which occurs if the excited state is more polar than the ground state and is thus better stabilized by polar solvents. researchgate.net

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, indicating that the ground state is more stabilized than the excited state. researchgate.net

Studying the solvatochromic behavior of this compound across a range of solvents provides information on the nature of its electronic excited states. The interaction between the solute and solvent molecules can be complex, involving hydrogen bonding and general polarity effects. ijcce.ac.irmdpi.com The solvatochromic shifts can be analyzed using models like the Lippert-Mataga or McRae equations to quantify the solvent effects. researchgate.net

Table 1: Representative UV-Vis Absorption Data Illustrating Solvatochromism This table presents hypothetical data for this compound to illustrate the concept of solvatochromism.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Type of Shift (Relative to Hexane) |

| n-Hexane | 1.88 | 285 | - |

| Dichloromethane | 8.93 | 292 | Bathochromic |

| Acetonitrile | 37.5 | 298 | Bathochromic |

| Ethanol (B145695) | 24.5 | 295 | Bathochromic |

Molecules containing both electron-donating and electron-accepting moieties can exhibit intramolecular charge transfer (ICT) upon photoexcitation. rsc.org In this compound, the N,N-diphenylamino group can act as an electron donor (push) and the chloro-substituted propanamide portion can function as an electron acceptor (pull).

The ICT process involves the movement of electron density from the donor to the acceptor part of the molecule, creating a highly polar excited state. rsc.org The formation and stabilization of this ICT state are often highly sensitive to the solvent environment. In polar solvents, the ICT state is stabilized, which can lead to distinct spectral signatures, such as a new, red-shifted fluorescence band corresponding to the de-excitation from the ICT state. researchgate.net In some cases, this process involves a twisting of molecular fragments to form a twisted intramolecular charge transfer (TICT) state. rsc.org The dynamics of ICT can be investigated using time-resolved spectroscopic techniques, which monitor the evolution of the excited states on ultrafast timescales.

For N,N-dialkylanilines, the ICT reaction efficiency can be significantly influenced by the energy gap between the locally excited (LE) and ICT states. researchgate.net The study of related systems shows that in highly polar solvents, the ICT process can be extremely rapid and governed primarily by solvent viscosity. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound and elucidating its structure through fragmentation analysis. mdpi.com For this compound (C₁₅H₁₄ClNO), HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass.

The calculated monoisotopic mass of this compound is 259.0764 g/mol .

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule undergoes characteristic fragmentation. Analyzing these fragments helps to piece together the molecular structure. mdpi.com A plausible fragmentation pathway for this compound would involve cleavage at the amide bond and loss of the chloroalkyl side chain.

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (Calculated) | Formula | Fragment Identity | Fragmentation Pathway |

| 259.0764 | [C₁₅H₁₄ClNO]⁺ | Molecular Ion [M]⁺ | - |

| 182.0655 | [C₁₂H₈N]⁺ | Diphenylamino acylium ion | α-cleavage, loss of •CH₂CH₂Cl |

| 169.0891 | [C₁₂H₁₁N]⁺ | Diphenylamine (B1679370) | Cleavage of N-C(O) bond with H transfer |

| 168.0813 | [C₁₂H₁₀N]⁺ | Carbazole-type ion | Loss of H from diphenylamine fragment |

| 91.0505 | [C₆H₅N]⁺ | Phenylnitrenium ion | Fragmentation of diphenylamine |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation | Fragmentation of diphenylamine |

X-ray Crystallography for Definitive Solid-State Structural Analysis (Applicable to related compounds)

While specific crystallographic data for this compound is not available, analysis of closely related N-aryl amide structures provides a robust model for its solid-state conformation. mdpi.com X-ray crystallography offers unambiguous determination of molecular structure, including bond lengths, bond angles, and torsional angles, as well as how molecules pack in a crystal lattice. researchgate.neteurjchem.com

In related Nα-aroyl-N-aryl-phenylalanine amides, the amide groups typically adopt a Z (trans) conformation. mdpi.com The crystal structure is often stabilized by a network of intermolecular hydrogen bonds, such as N-H···O or C-H···O interactions, which form supramolecular assemblies. researchgate.net For this compound, which lacks an N-H donor, weaker C-H···O and C-H···π interactions would be expected to play a significant role in the crystal packing.

The detailed structural parameters obtained from X-ray diffraction on analogous compounds allow for a precise understanding of the molecule's three-dimensional shape. nih.gov

Table 3: Representative Crystallographic Data from a Related Amide Structure (N'-acetyl-N'-phenyl-2-naphthohydrazide) researchgate.net

| Parameter | Description | Value |

| Crystal System | The geometry of the unit cell | Triclinic |

| Space Group | The symmetry of the crystal | P-1 |

| a (Å) | Unit cell dimension | 8.9164 |

| b (Å) | Unit cell dimension | 9.7058 |

| c (Å) | Unit cell dimension | 17.7384 |

| α (°) | Unit cell angle | 88.308 |

| β (°) | Unit cell angle | 89.744 |

| γ (°) | Unit cell angle | 86.744 |

This data illustrates the precision with which the solid-state structure can be defined, providing a definitive reference for the molecule's conformation.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) for Ground State Properties

No published studies have utilized Density Functional Theory (DFT) to calculate the ground state properties of 3-chloro-N,N-diphenylpropanamide. Such calculations would be essential to determine key geometrical parameters like bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its molecular structure.

Conformational Analysis and Energy Minima Identification

A conformational analysis of this compound, which would identify its most stable conformers and the energy barriers between them, has not been reported in the scientific literature.

Analysis of Electronic Properties and Molecular Orbitals

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP analysis would be crucial for identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

A Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap, has not been performed for this compound. This analysis is vital for understanding the molecule's electronic transitions and chemical reactivity.

Prediction and Interpretation of Spectroscopic Parameters

Without computational studies, there are no theoretically predicted spectroscopic parameters (such as vibrational frequencies or NMR chemical shifts) to compare with or aid in the interpretation of experimental spectra for this compound.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial step in structure verification and analysis. For this compound, Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are the standard for accurate predictions. researchgate.net Methods like B3LYP or PBE0 functionals combined with a suitable basis set (e.g., 6-311G++(d,p) or aug-cc-pVDZ) are employed to calculate the isotropic shielding constants for ¹H and ¹³C nuclei. researchgate.netresearchgate.net These shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-B3LYP/6-311+G(d,p) method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (alpha-CH₂) | 3.15 | C=O | 169.5 |

| H (beta-CH₂Cl) | 3.90 | C (alpha-CH₂) | 38.2 |

| H (ortho-phenyl) | 7.30 | C (beta-CH₂Cl) | 41.5 |

| H (meta-phenyl) | 7.45 | C (ipso-phenyl) | 141.0 |

| H (para-phenyl) | 7.38 | C (ortho-phenyl) | 126.8 |

| C (meta-phenyl) | 129.5 | ||

| C (para-phenyl) | 128.0 |

Vibrational Frequency Calculations for IR Spectral Assignment

Vibrational spectroscopy is fundamental to identifying functional groups within a molecule. Computational methods are used to calculate the vibrational frequencies and infrared (IR) intensities, which aids in the assignment of experimental IR spectra. For this compound, DFT calculations (e.g., using B3LYP/6-311++G(d,p)) are performed to obtain the harmonic vibrational frequencies. scirp.org

These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., 0.967 for B3LYP) to improve agreement with experimental data. scirp.org The calculations also provide IR intensities, helping to distinguish between strong and weak absorption bands. rsc.org A detailed assignment involves analyzing the potential energy distribution (PED), which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. readthedocs.io For this compound, this allows for the unambiguous assignment of key vibrational modes. researchgate.netnih.gov

Key predicted vibrational frequencies for this compound are presented in the table below.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Predicted Intensity |

| C=O Stretch (Amide I) | 1690 | Strong |

| Aromatic C=C Stretch | 1595, 1490 | Medium-Strong |

| C-N Stretch | 1370 | Medium |

| CH₂ Bend (Scissoring) | 1450 | Medium |

| C-Cl Stretch | 750 | Strong |

| Aromatic C-H Bend (out-of-plane) | 700, 770 | Strong |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Transitions

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. respectprogram.org This method calculates the energies of electronic excitations from the ground state to various excited states. dergipark.org.tr By performing TD-DFT calculations (e.g., TD-B3LYP) on the optimized ground-state geometry, one can predict the ultraviolet-visible (UV-Vis) absorption spectrum. youtube.com

The output of a TD-DFT calculation includes the excitation energies (which are converted to wavelengths, λmax), the oscillator strengths (f), which are proportional to the intensity of the absorption peaks, and the compositions of the transitions in terms of molecular orbital (MO) contributions. researchgate.net For this compound, the key electronic transitions are expected to be π → π* transitions associated with the phenyl rings and n → π* transitions involving the lone pair of electrons on the amide oxygen. dergipark.org.tr Analyzing the MOs involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) helps to characterize these transitions. researchgate.net Solvation effects can be included using models like the Polarizable Continuum Model (PCM) to simulate the spectrum in a specific solvent. youtube.com

Predicted electronic transitions for this compound in a non-polar solvent are listed below.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 275 | 0.005 | n → π* (C=O) |

| S₀ → S₂ | 258 | 0.150 | π → π* (Phenyl) |

| S₀ → S₃ | 220 | 0.450 | π → π* (Phenyl) |

Theoretical Studies of Intermolecular Interactions and Solvent Effects

The interaction of this compound with its environment is critical to its chemical and physical properties. Theoretical studies can quantify these interactions and predict behavior in different solvents.

Hydrogen Bonding Thermodynamics and Kinetics

While this compound does not have a hydrogen atom attached to a highly electronegative atom and thus cannot act as a hydrogen bond donor, its carbonyl oxygen and, to a lesser extent, the nitrogen atom, possess lone pairs of electrons, making the molecule a hydrogen bond acceptor. wikipedia.org Computational chemistry can be used to study the thermodynamics of hydrogen bond formation between the amide's carbonyl oxygen and various hydrogen bond donor solvents (e.g., water, alcohols). rsc.org

High-level quantum chemical calculations can determine the geometry and interaction energy of the hydrogen-bonded complex. The strength of the hydrogen bond can be evaluated by calculating the binding energy, corrected for basis set superposition error (BSSE). rsc.org Natural Bond Orbital (NBO) analysis can further elucidate the nature of the interaction by quantifying the charge transfer from the solvent's hydrogen to the amide's oxygen. rsc.org Thermodynamic parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of hydrogen bond formation can also be computed, providing insight into the spontaneity and stability of these interactions in solution. dtu.dk

Solvation Models and Linear Solvation Energy Relationships (LSER)

Understanding how this compound behaves in different solvents is crucial for predicting its solubility, partitioning, and reactivity. Linear Solvation Energy Relationships (LSER) provide a framework for correlating these properties with fundamental solute and solvent parameters. The general LSER equation is:

log(SP) = c + eE + sS + aA + bB + vV

Here, SP is the solute property, and the lowercase letters represent solvent parameters (polarity/polarizability, acidity, basicity). The uppercase letters are solute descriptors: E (excess molar refraction), S (dipolarity/polarizability), A (hydrogen bond acidity), B (hydrogen bond basicity), and V (McGowan characteristic volume). preprints.org

For this compound, A would be zero as it is not a hydrogen bond donor. The other parameters (E , S , B , and V ) can be estimated using computational methods. V can be calculated from molecular structure, and quantum chemical calculations can provide the necessary inputs (like dipole moment and polarizability) to estimate S and E . The hydrogen bond basicity parameter B can be estimated by calculating the free energy of hydrogen bond formation with a reference acid. preprints.org Once determined, these descriptors would allow for the prediction of a wide range of properties for the compound in any solvent for which the LSER parameters are known.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that control reaction rates. wikipedia.org For this compound, a key reaction of interest is the nucleophilic substitution at the β-carbon, where the chloride ion acts as a leaving group.

Consider a typical Sₙ2 reaction with a nucleophile (Nu⁻):

Nu⁻ + Cl-CH₂-CH₂-CO-N(Ph)₂ → Nu-CH₂-CH₂-CO-N(Ph)₂ + Cl⁻

Using DFT, the entire reaction coordinate can be modeled. dalalinstitute.com The process involves locating the geometries of the reactants, the product, and, most importantly, the transition state (TS). masterorganicchemistry.com A transition state search algorithm is used to find the saddle point on the potential energy surface that connects reactants and products. pressbooks.pub The TS is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate—in this case, the simultaneous breaking of the C-Cl bond and formation of the C-Nu bond. pressbooks.pub

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). wikipedia.org According to Transition State Theory, this barrier determines the rate constant of the reaction. wikipedia.org By calculating the activation energies for different competing pathways or with different nucleophiles, computational methods can predict reaction outcomes and selectivity. ethz.ch For this compound, this approach can clarify its reactivity profile and guide its use in further chemical synthesis.

Synthetic Utility and Derivatization Strategies of 3 Chloro N,n Diphenylpropanamide

Role as a Versatile Synthetic Intermediate in Organic Synthesis

3-Chloro-N,N-diphenylpropanamide serves as a foundational molecule for the construction of more complex chemical architectures. Its bifunctional nature, containing both an electrophilic center and a robust amide, allows for its participation in a variety of synthetic transformations.

Precursor for Carbon-Carbon Bond Forming Reactions

The presence of a primary alkyl chloride in this compound makes it a suitable substrate for various carbon-carbon bond-forming reactions. While specific examples utilizing this exact compound are not widespread in the literature, its reactivity can be inferred from well-established organometallic cross-coupling reactions.

Potential Cross-Coupling Reactions:

Heck Reaction: The palladium-catalyzed Heck reaction couples alkyl halides with alkenes. wikipedia.orglibretexts.orgorganic-chemistry.org It is plausible that this compound could react with various alkenes to introduce a substituted vinyl group at the 3-position, yielding a range of unsaturated amides. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org

Suzuki Coupling: This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.govharvard.edu this compound could potentially be coupled with aryl or vinyl boronic acids or their esters to synthesize 3-aryl or 3-vinyl-N,N-diphenylpropanamides. This strategy offers a direct route to introducing diverse aromatic and unsaturated moieties.

Grignard Reactions: The reaction of this compound with Grignard reagents (R-MgX) could lead to the formation of a new carbon-carbon bond, with the "R" group from the Grignard reagent displacing the chloride. This would provide access to a variety of 3-substituted N,N-diphenylpropanamides.

The following table outlines potential C-C bond-forming reactions and the expected products.

| Reaction Name | Potential Coupling Partner | Potential Product Structure | Catalyst/Reagent |

| Heck Reaction | Alkene (R-CH=CH₂) | R-CH=CH-CH₂-CH₂-CO-N(Ph)₂ | Pd catalyst, Base |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | R-CH₂-CH₂-CO-N(Ph)₂ | Pd catalyst, Base |

| Grignard Reaction | Grignard Reagent (R-MgX) | R-CH₂-CH₂-CO-N(Ph)₂ | Grignard Reagent |

Building Block for Nitrogen Heterocycle Synthesis

The 1,3-relationship between the chlorine atom and the amide carbonyl makes this compound a key precursor for the synthesis of four-membered nitrogen heterocycles, specifically β-lactams (azetidin-2-ones).

Synthesis of β-Lactams: The intramolecular cyclization of 3-haloamides is a known method for constructing the β-lactam ring. researchgate.netmdpi.com Treatment of this compound with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), can induce an intramolecular nucleophilic substitution. The base abstracts a proton from a carbon alpha to the carbonyl group, generating an enolate which then displaces the chloride to form the four-membered ring. This would yield 1,4,4-triphenylazetidin-2-one. The Staudinger synthesis is another prominent method for β-lactam formation, involving the [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.net

Strategies for Functionalization at the Chlorinated Position

The carbon-chlorine bond is the most reactive site for nucleophilic attack, making it the primary handle for derivatization.

Exploitation of the Halogen for Further Chemical Transformations

The chlorine atom can be readily displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of diverse functional groups at the 3-position.

Nucleophilic Substitution Reactions:

Amination: Reaction with primary or secondary amines can introduce a nitrogen-containing substituent, leading to the synthesis of 3-amino-N,N-diphenylpropanamide derivatives. savemyexams.com

Azide (B81097) Introduction: Using sodium azide (NaN₃) as a nucleophile yields 3-azido-N,N-diphenylpropanamide. The azide group is a versatile functional group that can be subsequently reduced to an amine or used in click chemistry reactions.

Thiols and Thiolates: Reaction with thiols or their corresponding thiolates provides access to 3-thioether derivatives.

The table below summarizes representative nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Structure |

| Amine | R₂NH | R₂N-CH₂-CH₂-CO-N(Ph)₂ |

| Azide | NaN₃ | N₃-CH₂-CH₂-CO-N(Ph)₂ |

| Thiolate | RSNa | RS-CH₂-CH₂-CO-N(Ph)₂ |

| Hydroxide | NaOH | HO-CH₂-CH₂-CO-N(Ph)₂ |

| Cyanide | NaCN | NC-CH₂-CH₂-CO-N(Ph)₂ |

Development of Catalyst Systems for Selective Modifications

Modern catalytic methods can offer enhanced selectivity and efficiency for the functionalization of the C-Cl bond. Palladium-catalyzed cross-coupling reactions, as mentioned in section 6.1.1, are prime examples. While specific catalyst systems developed exclusively for this compound are not prominent, general systems for C(sp³)-Cl bond activation are applicable. For instance, palladium complexes with specialized ligands like Buchwald or Hartwig phosphine ligands are known to effectively catalyze cross-coupling reactions of alkyl chlorides.

Derivatization of the N,N-Diphenyl Amide Moiety

The N,N-diphenyl amide functionality is generally robust but can be modified under specific conditions.

Reduction of the Amide: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This transformation would convert this compound into 3-chloro-N,N-diphenylpropan-1-amine. nih.gov Milder reducing agents might selectively reduce the carbonyl to a hydroxyl group, but this is often challenging in the presence of the alkyl chloride.

Ortho-Functionalization of the Phenyl Rings: The phenyl rings of the N,N-diphenylamide group can undergo directed ortho-metalation. The amide oxygen can direct a strong base, such as an organolithium reagent, to deprotonate the ortho-position of one of the phenyl rings. The resulting lithiated species can then be quenched with various electrophiles to introduce substituents at the ortho-position. Palladium-catalyzed C-H activation is another modern strategy to achieve ortho-functionalization of such aromatic systems. mdpi.com

Aromatic Ring Functionalization Strategies

The two phenyl groups attached to the amide nitrogen are key sites for introducing chemical diversity. The N-acyl group (-C(O)CH₂CH₂Cl) is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic substitution and directs incoming electrophiles primarily to the ortho and para positions. However, the nitrogen's lone pair can participate in resonance, slightly offsetting the deactivation.

Standard electrophilic aromatic substitution reactions can be applied to functionalize these rings, although potentially requiring forcing conditions due to the deactivating effect of the amide group.

Key Functionalization Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce nitro (-NO₂) groups onto the phenyl rings, typically at the para-positions. The functionalization of aromatic rings via nitration is a common strategy in the synthesis of various compounds. rsc.orgrsc.org

Halogenation: Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst can install halogen atoms on the aromatic rings. This C-H functionalization can be directed by the amide group. psecommunity.org

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups, though they may be challenging due to the deactivation of the rings.

Directed C-H Activation: Modern transition-metal-catalyzed C-H activation techniques offer precise functionalization. While specific studies on this compound are scarce, related systems show that amide groups can effectively direct catalysts to functionalize the C-H bond at the ortho position. psecommunity.org For instance, N-tosylcarboxamide groups have been shown to direct alkenylation, alkoxylation, and arylation to the ortho position of an associated aromatic ring. psecommunity.org

The functionalization of these rings is a powerful tool for modulating the electronic and steric properties of the molecule, which is crucial for applications in materials science and medicinal chemistry. rsc.orgrsc.org

Table 1: Potential Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents | Position(s) | Product Type |

| Nitration | HNO₃, H₂SO₄ | para, ortho | Nitro-substituted derivative |

| Bromination | Br₂, FeBr₃ | para, ortho | Bromo-substituted derivative |

| Acylation | RCOCl, AlCl₃ | para | Acyl-substituted derivative |

| C-H Arylation | Ar-Br, Pd catalyst | ortho | Aryl-substituted derivative |

N-Substituted Amide Derivative Synthesis

The most versatile feature of this compound for derivatization is the reactive 3-chloro group on the propanamide side chain. This primary alkyl chloride is an excellent electrophile, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide variety of functional groups and molecular fragments.

A key strategy involves the displacement of the chloride ion by a nucleophile, leading to a new derivative. A study on the analogous compound, 2-chloro-N,N-diphenylacetamide, demonstrated a powerful two-step derivatization process. nih.gov First, the chloro group was substituted with hydrazine (B178648) hydrate (B1144303) to form a hydrazinyl intermediate. nih.gov This intermediate was then condensed with a range of aromatic aldehydes to generate a library of Schiff base derivatives. nih.gov This synthetic route can be directly adapted to this compound.

Example Synthetic Scheme:

Nucleophilic Substitution: this compound is reacted with a nucleophile (Nu⁻), such as an azide, a thiol, an amine, or hydrazine, to displace the chloride.

Further Functionalization: If the introduced nucleophile has reactive sites (e.g., the terminal amine of the hydrazine adduct), it can be used in subsequent reactions to build more complex molecules.

Table 2: Examples of Derivatives from Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Functional Group | Derivative Class |

| Azide ion | Sodium Azide (NaN₃) | -N₃ | 3-azido-N,N-diphenylpropanamide |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | -NHNH₂ | 3-hydrazinyl-N,N-diphenylpropanamide |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | -SCH₃ | 3-(methylthio)-N,N-diphenylpropanamide |

| Amine | Piperidine | -N(CH₂)₅ | 3-(piperidin-1-yl)-N,N-diphenylpropanamide |

Application in the Design and Synthesis of Compound Libraries for Chemical Biology Research

The synthetic accessibility and derivatization potential of this compound make it an attractive starting scaffold for the construction of compound libraries for high-throughput screening in chemical biology and drug discovery. The core N,N-diphenylpropanamide structure can serve as a stable central fragment, while the reactive chloro group acts as a handle for introducing diversity.

By reacting the parent compound with a collection of diverse nucleophiles (e.g., various amines, thiols, alcohols), a large library of analogs can be rapidly synthesized. Each analog retains the core scaffold but presents a different functional group at the 3-position, allowing for systematic exploration of the chemical space around a target protein or biological pathway.

Research on analogous scaffolds has validated this approach. For example, libraries of derivatives based on 2-chloro-N,N-diphenylacetamide were synthesized and screened for antimicrobial and antifungal activity. nih.gov Similarly, libraries of N-phenylbenzamide derivatives were created to identify novel inhibitors of the Enterovirus 71 (EV71). mdpi.com These examples underscore the utility of using a central amide-containing scaffold to generate focused libraries for identifying bioactive "hit" compounds. nih.gov

Table 3: Hypothetical Compound Library Design from this compound

| Library Sub-class | Diversity Element (R-group) | Potential Biological Target |

| Amino Derivatives | Reaction with various primary/secondary amines (R₂NH) | Kinases, GPCRs, Ion Channels |

| Thioether Derivatives | Reaction with various thiols (R-SH) | Cysteine Proteases, Metalloenzymes |

| Ester Derivatives | Reaction with carboxylic acids (R-COOH) via carboxylate salt | Esterases, Lipases |

| Schiff Base Library | Reaction with hydrazine, then various aldehydes (R-CHO) | Various enzymes, Protein-protein interactions |

Analytical Derivatization for Enhanced Detection and Quantification in Complex Matrices

In analytical chemistry, quantifying trace amounts of specific compounds in complex biological or environmental samples often requires a derivatization step to improve analytical performance. While this compound is a synthetic compound not typically monitored in such matrices, if it or its metabolites were analytes of interest, derivatization would be crucial for analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS).

The parent molecule has a relatively high boiling point and may exhibit poor chromatographic peak shape. Analytical derivatization aims to convert the analyte into a form that is more volatile, more thermally stable, and more easily detected. For related chloro-organic compounds found in environmental or food samples, such as 3-chloro-1,2-propanediol, derivatization is standard practice. mdpi.com

Common Derivatization Strategies for GC-MS Analysis:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. google.com While the target compound has no active hydrogens, this method would be applicable to its potential hydroxylated metabolites.

Acylation: Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or N-methyl-bis-trifluoroacetamide (MBTFA) are used to introduce highly fluorinated acyl groups. mdpi.commdpi.com This process dramatically increases the volatility and sensitivity of detection by an electron capture detector (ECD) or mass spectrometer. The derivatization of polar analytes with fluorinated reagents is a common technique to improve detection limits. mdpi.com

The process would typically involve extracting the analyte from the matrix, concentrating the extract, adding the derivatizing reagent, and heating to complete the reaction before injection into the GC-MS system.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-chloro-N,N-diphenylpropanamide, and how can reaction conditions be optimized for improved yields?

- Answer : A common approach involves coupling chloro-substituted propanoyl chloride with diphenylamine using a carbodiimide-based coupling agent (e.g., DCC) in anhydrous dichloromethane at 0°C, followed by room-temperature stirring . Optimization can include:

- Catalyst screening : Test alternative coupling agents (e.g., EDC·HCl) to reduce side products.

- Solvent selection : Compare polar aprotic solvents (e.g., DMF) for enhanced solubility of aromatic amines.

- Stoichiometry : Adjust molar ratios of acid chloride to amine (1:1.2 recommended) to minimize unreacted starting material.

- Yield enhancement : Post-reaction purification via column chromatography (hexane/ethyl acetate gradient) typically achieves >75% purity .

Q. How should researchers purify this compound, and what analytical techniques validate purity?

- Purification :

- Liquid-liquid extraction : Use dichloromethane/water to remove hydrophilic impurities .

- Crystallization : Recrystallize from ethanol/water mixtures to isolate high-purity crystals .

- Analytical validation :

- HPLC : Monitor retention time consistency (C18 column, acetonitrile/water mobile phase).

- NMR : Confirm absence of residual solvents (e.g., DCM) and byproducts (e.g., dicyclohexylurea) .

- Melting point analysis : Compare observed values with literature data (±2°C tolerance) .

Advanced Research Questions

Q. How can computational models resolve discrepancies between predicted and experimental conformational stability of this compound?

- Strategy :

- DFT calculations : Use Gaussian or ORCA to model rotational barriers of the chloro-propanamide backbone. Compare with X-ray crystallography data (e.g., torsion angles from CCDC entries) .

- Solvent effects : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions and compare with experimental solubility trends (e.g., logP values from PubChem) .

- Validation : Overlay computed IR spectra (harmonic frequencies) with experimental FT-IR data to identify key vibrational modes (e.g., amide I band at ~1650 cm⁻¹) .

Q. What experimental designs are effective for probing hydrogen-bonding interactions of this compound in solvent matrices?

- Approach :

- Solid-state analysis : Perform single-crystal X-ray diffraction to map intermolecular H-bonds (e.g., N–H···O=C interactions) .

- Solution studies : Use temperature-dependent NMR (e.g., DMSO-d₆) to monitor chemical shift changes in amide protons, indicating solvent participation .

- Advanced techniques :

- Isothermal titration calorimetry (ITC) : Quantify binding affinities with solvents like THF or acetone.

- Molecular dynamics simulations : Simulate solvation shells using GROMACS to identify preferential solvent interactions .

Q. How can researchers address conflicting reactivity data in nucleophilic substitution reactions involving the chloro-substituent?

- Troubleshooting :

- Kinetic studies : Use pseudo-first-order conditions to compare reaction rates with alternative nucleophiles (e.g., KSCN vs. NaN₃).

- Steric effects : Evaluate substituent bulk on diphenyl rings via Hammett plots (σ values for meta/para substituents) .

- Mechanistic insights :

- LC-MS monitoring : Detect intermediates (e.g., thioamide derivatives) to confirm SN₂ vs. SN₁ pathways.

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃CN solvent) to trace proton transfer steps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Resolution :

- Literature cross-check : Compare PubChem solubility entries with experimental measurements (e.g., shake-flask method in ethanol/hexane) .

- Structural analogs : Reference solubility trends for N,N-diarylpropanamides (e.g., 3-chloro-N-(3-fluorophenyl)propanamide in DMF ).

- Methodological adjustments :

- Temperature control : Ensure consistent equilibration (25°C ± 0.1°C) during solubility assays.

- UV-Vis calibration : Quantify saturated solutions via absorbance at λ_max (~270 nm for aryl amides) .

Structural and Functional Characterization

Q. What crystallographic parameters are critical for resolving the spatial arrangement of this compound?

- Key metrics :

- Unit cell dimensions : Monoclinic systems (e.g., P2₁/c) with Z = 4 are common for diaryl amides .

- Torsion angles : Report C–Cl–C(=O)–N dihedral angles to assess planarity (typically 170–180° for minimal steric strain) .

- Refinement tools : Use SHELXL for high-resolution data (R₁ < 0.05) and Mercury for visualizing packing diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.